5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C₁₂H₁₄N₄OS and a molecular weight of 262.331 g/mol . This compound is notable for its unique structure, which includes a morpholine ring, a phenyl group, and a triazole ring with a thiol group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring and thiol group are key functional groups that enable the compound to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of a morpholine ring.
5-(4-pyridinyl)-1,2,4-triazole-3-thiol: Contains a pyridine ring instead of a phenyl group.
Uniqueness
5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a morpholine ring and a phenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-morpholin-4-yl-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c18-12-14-13-11(15-6-8-17-9-7-15)16(12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYRHYLWEZZOQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407090 |
Source
|
Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94971-19-4 |
Source
|
Record name | 5-morpholin-4-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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